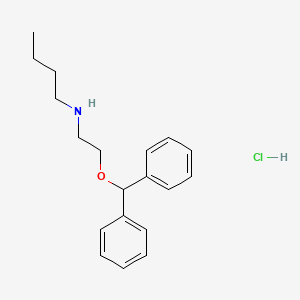
Benzhydryl 2-(butylamino)ethyl ether hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl 2-(butylamino)ethyl ether hydrochloride is an organic compound with the molecular formula C19H25NO·HCl It belongs to the class of benzhydryl compounds, which are characterized by the presence of a diphenylmethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(butylamino)ethyl ether hydrochloride typically involves the reaction of benzhydrol with 2-(butylamino)ethanol in the presence of an acid catalyst. One common method involves using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is advantageous due to its operational simplicity, low reagent loading, high product yields, short reaction time, and solvent-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzhydryl 2-(butylamino)ethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzhydryl ketones or carboxylic acids.
Reduction: Benzhydryl alcohols.
Substitution: Benzhydryl halides.
Aplicaciones Científicas De Investigación
Benzhydryl 2-(butylamino)ethyl ether hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzhydryl 2-(butylamino)ethyl ether hydrochloride involves its interaction with specific molecular targets. For example, it may act as an antagonist at histamine H1 receptors, thereby inhibiting histamine-mediated responses. The compound’s structure allows it to fit into the receptor binding site, blocking the action of histamine and preventing allergic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another benzhydryl compound with anti-histaminic properties.
Orphenadrine: A benzhydryl ether used as a muscle relaxant.
Clemastine: An antihistamine with a similar structure.
Uniqueness
Benzhydryl 2-(butylamino)ethyl ether hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzhydryl compounds. Its butylaminoethyl group may enhance its binding affinity to certain receptors, leading to different therapeutic effects .
Propiedades
Número CAS |
64037-60-1 |
|---|---|
Fórmula molecular |
C19H26ClNO |
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
N-(2-benzhydryloxyethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-2-3-14-20-15-16-21-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-20H,2-3,14-16H2,1H3;1H |
Clave InChI |
IFXBILNJDCGISP-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)
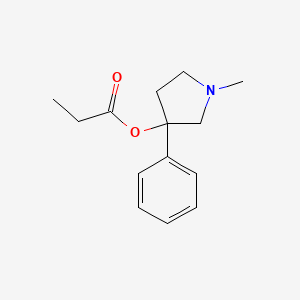

![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)
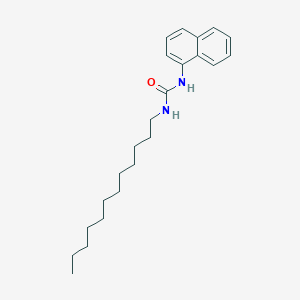
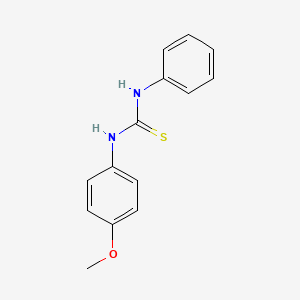
![5-(2,4-dichlorophenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000778.png)
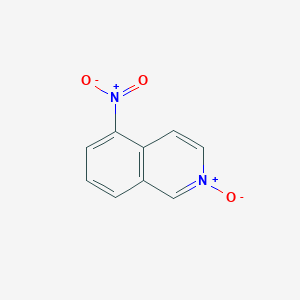
![4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile](/img/structure/B12000788.png)
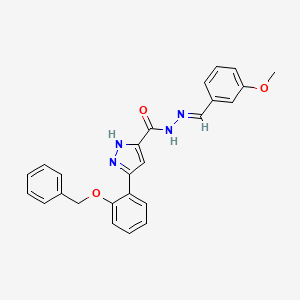
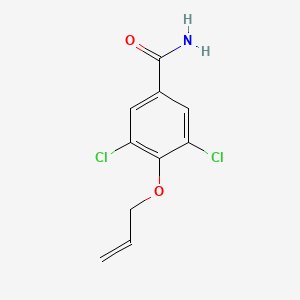
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
